N-(4,5-dimethylthiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4,5-dimethylthiazol-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound known for its significant role in various biological assays, particularly in the MTT assay, which is widely used to assess cell viability and proliferation. This compound is a derivative of thiazole and benzamide, featuring a unique structure that allows it to participate in specific biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4,5-dimethylthiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide or thiazole moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)-3,4,5-trimethoxybenzamide is extensively used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In cell viability assays, such as the MTT assay, to measure cellular metabolic activity.
Medicine: For evaluating the cytotoxic effects of drugs on different cell lines.
Industry: In the development of diagnostic kits and research tools for cell biology.
Mechanism of Action
The compound exerts its effects primarily through its involvement in the MTT assay. In this assay, N-(4,5-dimethylthiazol-2-yl)-3,4,5-trimethoxybenzamide is reduced by mitochondrial dehydrogenase enzymes in viable cells to form insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing researchers to assess cell viability and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A similar compound used in cell proliferation assays.
WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): Another tetrazolium salt used for similar purposes.
Uniqueness
N-(4,5-dimethylthiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to its specific structure, which allows it to participate in the MTT assay effectively. Its ability to be reduced by mitochondrial enzymes and form formazan crystals makes it a valuable tool in cell biology research.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-8-9(2)22-15(16-8)17-14(18)10-6-11(19-3)13(21-5)12(7-10)20-4/h6-7H,1-5H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSJIZYCZUGBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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